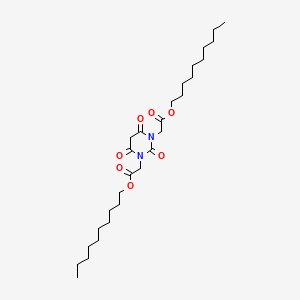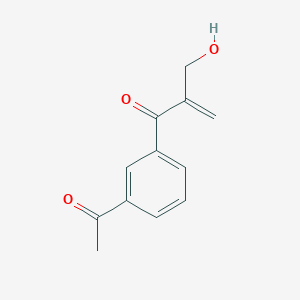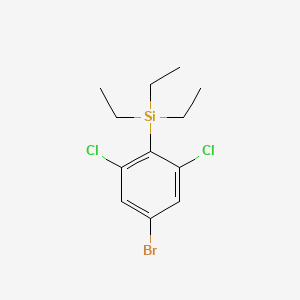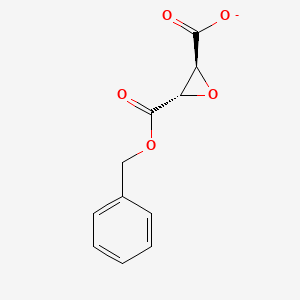![molecular formula C14H18O B12585330 {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene CAS No. 623579-19-1](/img/structure/B12585330.png)
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pent-1-en-1-yl group and a prop-2-en-1-yl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene can be achieved through several methods. One common approach involves the reaction of a substituted phenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . This method yields the desired compound in good yields, typically ranging from 53% to 85%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents can be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific biological pathway involved. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene is unique due to its specific structural features, such as the prop-2-en-1-yl ether linkage and the pent-1-en-1-yl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
623579-19-1 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
[(3S)-3-prop-2-enoxypent-1-enyl]benzene |
InChI |
InChI=1S/C14H18O/c1-3-12-15-14(4-2)11-10-13-8-6-5-7-9-13/h3,5-11,14H,1,4,12H2,2H3/t14-/m0/s1 |
InChIキー |
SGAZPFCDGVXRHM-AWEZNQCLSA-N |
異性体SMILES |
CC[C@@H](C=CC1=CC=CC=C1)OCC=C |
正規SMILES |
CCC(C=CC1=CC=CC=C1)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)




![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)



![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
